![molecular formula C17H21NO5 B5858893 5-[(3-cyclohexylpropanoyl)amino]isophthalic acid](/img/structure/B5858893.png)
5-[(3-cyclohexylpropanoyl)amino]isophthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(3-cyclohexylpropanoyl)amino]isophthalic acid, also known as CPIA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPIA is a derivative of isophthalic acid, a widely used organic compound in the production of polymers, plastics, and resins. CPIA has been synthesized through various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
5-[(3-cyclohexylpropanoyl)amino]isophthalic acid has been studied for its potential applications in various fields, including pharmaceuticals, materials science, and catalysis. In pharmaceuticals, 5-[(3-cyclohexylpropanoyl)amino]isophthalic acid has been shown to have anti-inflammatory and analgesic effects. It has also been studied for its potential use in the treatment of cancer due to its ability to inhibit the growth of cancer cells.
In materials science, 5-[(3-cyclohexylpropanoyl)amino]isophthalic acid has been used as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. 5-[(3-cyclohexylpropanoyl)amino]isophthalic acid has been shown to be an effective building block for the synthesis of MOFs due to its ability to form strong coordination bonds with metal ions.
In catalysis, 5-[(3-cyclohexylpropanoyl)amino]isophthalic acid has been used as a ligand for the synthesis of chiral catalysts. Chiral catalysts are important in asymmetric synthesis, which is the production of molecules that have a specific handedness. 5-[(3-cyclohexylpropanoyl)amino]isophthalic acid has been shown to be an effective ligand for the synthesis of chiral catalysts due to its ability to form stable complexes with metal ions.
Wirkmechanismus
The mechanism of action of 5-[(3-cyclohexylpropanoyl)amino]isophthalic acid is not fully understood, but studies have shown that it acts on the cyclooxygenase (COX) pathway. The COX pathway is involved in the production of prostaglandins, which are lipid molecules that have various physiological effects, including inflammation and pain. 5-[(3-cyclohexylpropanoyl)amino]isophthalic acid has been shown to inhibit the activity of COX enzymes, which leads to a decrease in the production of prostaglandins. This results in anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
5-[(3-cyclohexylpropanoyl)amino]isophthalic acid has been shown to have anti-inflammatory and analgesic effects in animal studies. It has also been studied for its potential use in the treatment of cancer due to its ability to inhibit the growth of cancer cells. 5-[(3-cyclohexylpropanoyl)amino]isophthalic acid has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
5-[(3-cyclohexylpropanoyl)amino]isophthalic acid has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, there are also limitations to its use in lab experiments, including its limited solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for 5-[(3-cyclohexylpropanoyl)amino]isophthalic acid research, including the development of more efficient synthesis methods, the study of its mechanism of action in more detail, and the exploration of its potential applications in other fields, such as materials science and catalysis. 5-[(3-cyclohexylpropanoyl)amino]isophthalic acid has shown promising results in animal studies for its potential use in the treatment of cancer, and further studies are needed to determine its efficacy and safety in humans. Additionally, the use of 5-[(3-cyclohexylpropanoyl)amino]isophthalic acid as a building block for the synthesis of MOFs and chiral catalysts has shown potential, and further studies are needed to explore its applications in these fields.
Synthesemethoden
5-[(3-cyclohexylpropanoyl)amino]isophthalic acid has been synthesized through various methods, including the reaction of isophthalic acid with cyclohexylamine and propanoic acid. The reaction proceeds through the formation of an amide bond between the amine group of cyclohexylamine and the carboxylic acid group of isophthalic acid. The propanoic acid is used as a catalyst to promote the reaction. The product is then purified through recrystallization to obtain 5-[(3-cyclohexylpropanoyl)amino]isophthalic acid in its pure form.
Eigenschaften
IUPAC Name |
5-(3-cyclohexylpropanoylamino)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c19-15(7-6-11-4-2-1-3-5-11)18-14-9-12(16(20)21)8-13(10-14)17(22)23/h8-11H,1-7H2,(H,18,19)(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOMIQAZIGOAFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Cyclohexylpropanoyl)amino]benzene-1,3-dicarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime]](/img/structure/B5858811.png)

![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5858826.png)

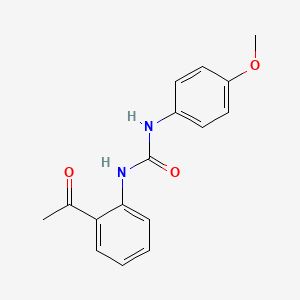
![5-{[(3-chloro-2-methylphenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5858839.png)

![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5858849.png)
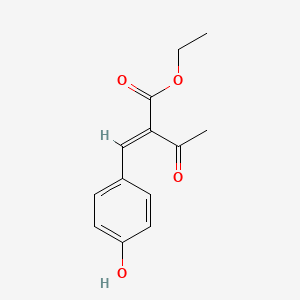
![1-[(4-isopropylphenoxy)acetyl]indoline](/img/structure/B5858875.png)
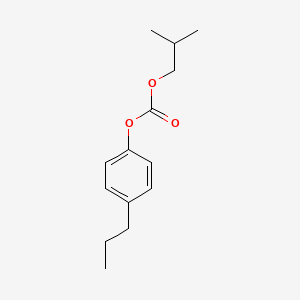
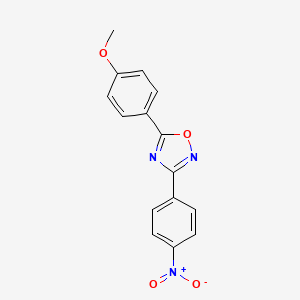
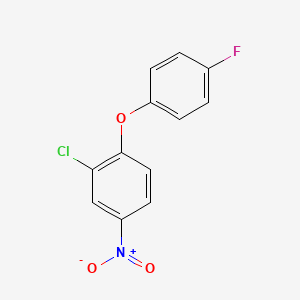
![N-[4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B5858915.png)